molecular formula C16H14ClN3 B15084245 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine CAS No. 618092-92-5

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine

Cat. No.: B15084245
CAS No.: 618092-92-5
M. Wt: 283.75 g/mol
InChI Key: QNNONQKHTBIYRR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1H-pyrazol-5-amine
  • 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
  • 3-(4-Chlorophenyl)-1H-pyrazol-5-amine

Uniqueness

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine is unique due to the presence of both a chlorophenyl and a tolyl group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This unique structure may result in different binding affinities and selectivities for molecular targets, leading to varied biological activities .

Properties

CAS No.

618092-92-5

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3/c1-11-6-8-12(9-7-11)20-16(18)10-15(19-20)13-4-2-3-5-14(13)17/h2-10H,18H2,1H3

InChI Key

QNNONQKHTBIYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3Cl)N

Origin of Product

United States

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